

# Comparative Clinical Validation of Danofloxacin for Swine Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers and Drug Development Professionals

Danofloxacin, a synthetic fluoroquinolone, has demonstrated significant efficacy in the treatment of swine respiratory disease (SRD). This guide provides a comprehensive comparison of danofloxacin with other commonly used antibiotics—enrofloxacin, ceftiofur, and tulathromycin—supported by experimental data from various clinical trials. The following sections detail the pharmacokinetic profiles, clinical effectiveness, and experimental methodologies to offer a thorough understanding of danofloxacin's role in veterinary medicine.

### **Pharmacokinetic and Efficacy Overview**

Danofloxacin exhibits favorable pharmacokinetic properties in swine, characterized by rapid absorption and extensive tissue distribution, particularly in lung tissue. Studies have shown that danofloxacin concentrates in lung tissue at levels 4 to 7 times higher than in plasma, exceeding the minimum inhibitory concentrations (MIC) for major respiratory pathogens for extended periods.[1] This section compares key pharmacokinetic parameters and in vitro activity of danofloxacin against its alternatives.

## Table 1: Comparative Pharmacokinetic Parameters in Swine



| Parameter                                | Danofloxacin              | Enrofloxacin          | Ceftiofur                                            | Tulathromycin    |
|------------------------------------------|---------------------------|-----------------------|------------------------------------------------------|------------------|
| Dosage                                   | 1.25 - 2.5 mg/kg<br>BW    | 2.5 - 7.5 mg/kg<br>BW | 3 - 5 mg/kg BW                                       | 2.5 mg/kg BW     |
| Route of Administration                  | IM, Oral                  | IM, SC, Oral          | IM                                                   | IM, SC           |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour                   | Not specified         | Not specified                                        | ~0.25 hours      |
| Elimination Half-<br>life (t½)           | 4.18 - 6.8<br>hours[1][2] | Not specified         | 13.1 - 21.0 hours<br>(in PRRSV-<br>infected pigs)[3] | 60 - 90 hours[4] |
| Bioavailability<br>(F%)                  | ~95.2% (IM)[2]            | Not specified         | Not specified                                        | ~88% (IM)[5]     |

Note: Pharmacokinetic parameters can vary based on the health status of the animal, specific formulation, and analytical methods used.

# Table 2: In Vitro Activity (MIC90) Against Key Swine Respiratory Pathogens (µg/mL)



| Pathogen                               | Danofloxacin  | Enrofloxacin  | Ceftiofur     | Tulathromycin |
|----------------------------------------|---------------|---------------|---------------|---------------|
| Actinobacillus<br>pleuropneumonia<br>e | Not specified | Not specified | ≤2.0          | Not specified |
| Pasteurella<br>multocida               | 0.03[6]       | 0.06[7]       | ≤2.0          | Not specified |
| Haemophilus<br>parasuis                | 4.0[6]        | Not specified | Not specified | Not specified |
| Streptococcus suis                     | 0.33[8]       | Not specified | ≤2.0          | Not specified |
| Bordetella<br>bronchiseptica           | 0.21[8]       | Not specified | Not specified | Not specified |
| Mycoplasma<br>hyopneumoniae            | Not specified | Not specified | Not specified | Not specified |

### Clinical Efficacy in Swine Respiratory Disease

Clinical trials have consistently demonstrated the effectiveness of danofloxacin in treating SRD. Comparative studies, while not always direct head-to-head trials of all four drugs, provide valuable insights into its relative efficacy.

### Danofloxacin vs. Enrofloxacin

Both danofloxacin and enrofloxacin are fluoroquinolones that act by inhibiting bacterial DNA gyrase.[9] While direct comparative clinical trials in swine are not extensively documented in the provided results, pharmacokinetic and in vitro data suggest comparable efficacy against common swine pathogens. One study in calves indicated that enrofloxacin produced higher Cmax/MIC and AUC/MIC ratios in plasma for Pasteurella multocida compared to danofloxacin. [7] However, another study in calves with pneumonic pasteurellosis found that danofloxacin resulted in numerically higher geometric mean concentrations in plasma and respiratory tissues than enrofloxacin.[10]

### Danofloxacin vs. Ceftiofur



Ceftiofur, a third-generation cephalosporin, is another widely used antibiotic for SRD. A study comparing ceftiofur (Excede® for Swine) with enrofloxacin in pigs challenged with Actinobacillus pleuropneumoniae (APP) showed that ceftiofur resulted in significantly lower mortality and fewer lung lesions.[11] While a direct comparison with danofloxacin from the same study is unavailable, an in vitro study investigating the combination of danofloxacin and ceftiofur against resistant Escherichia coli showed a synergistic and bactericidal effect.[12]

### Danofloxacin vs. Tulathromycin

Tulathromycin, a macrolide antibiotic, is known for its long-acting properties.[9] A field study comparing tulathromycin to ceftiofur for naturally occurring SRD found that the cure rate for tulathromycin-treated pigs was 71.1% compared to 63.1% for ceftiofur-treated pigs.[13] Mortality was also significantly lower in both treatment groups compared to saline controls.[13] Another study in pigs experimentally infected with Actinobacillus pleuropneumoniae showed no significant differences in efficacy between tulathromycin and ceftiofur.[1] While direct clinical comparisons with danofloxacin are lacking in the provided results, a study in calves with respiratory disease showed that both danofloxacin and tulathromycin are effective, with age influencing the pharmacokinetics of both drugs.[14]

### Table 3: Summary of Comparative Clinical Efficacy Studies



| Comparison                      | Animal Model                                          | Key Findings                                                                                                                          |  |
|---------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|--|
| Ceftiofur vs. Enrofloxacin      | Pigs challenged with A. pleuropneumoniae              | Ceftiofur resulted in significantly lower mortality and lung lesion scores compared to enrofloxacin.[11]                              |  |
| Tulathromycin vs. Ceftiofur     | Pigs with naturally occurring SRD                     | Cure rate was 71.1% for tulathromycin and 63.1% for ceftiofur. Both significantly reduced mortality compared to saline.[13]           |  |
| Tulathromycin vs. Ceftiofur     | Pigs experimentally infected with A. pleuropneumoniae | No significant difference in efficacy between tulathromycin and ceftiofur. Both were superior to saline control.[1]                   |  |
| Enrofloxacin vs. Saline Control | Pigs with naturally occurring SRD                     | Enrofloxacin treatment resulted in significantly higher treatment success rates, fewer mortalities, and lower lung lesion scores.[15] |  |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of clinical trial results. Below are summaries of experimental protocols from key studies.

## Protocol 1: Efficacy of Enrofloxacin for Swine Respiratory Disease (SRD)

- Objective: To confirm the effectiveness of enrofloxacin for the treatment and control of naturally occurring SRD.[15]
- Animals: 10-week old healthy pigs from a farm with a history of pleuropneumonia.[15]







- Study Design: Pigs were randomly assigned to either an enrofloxacin treatment group or a saline control group. Sentinel pigs were necropsied at the start to confirm SRD infection.[15]
- Treatment Administration: Enrofloxacin (100 mg/mL solution) was administered once at a dosage of 7.5 mg/kg BW by subcutaneous injection. The control group received an equivalent volume of sterile saline.[15]
- Efficacy Evaluation: Treatment success was evaluated based on rectal temperature, respiration scores, attitude, and appetite. Mortality, pneumonic lung scores, and average weight gain were also assessed.[15]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy of tulathromycin in the treatment of respiratory disease in pigs caused by Actinobacillus pleuropneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. academic.oup.com [academic.oup.com]



- 4. Draxxin® 25 (tulathromycin injection) Injectable Solution [dailymed.nlm.nih.gov]
- 5. thepigsite.com [thepigsite.com]
- 6. Comparison of PK/PD Targets and Cutoff Values for Danofloxacin Against Pasteurella multocida and Haemophilus parasuis in Piglets PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Enrofloxacin and Danofloxacin in Plasma, Inflammatory Exudate, and Bronchial Secretions of Calves following Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zoetis [zoetisus.com]
- 10. Comparison of pharmacokinetics of danofloxacin and enrofloxacin in calves challenged with Mannheimia haemolytica PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepigsite.com [thepigsite.com]
- 12. The in vitro activity of danofloxacin plus ceftiofur combination: implications for antimicrobial efficacy and resistance prevention PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of bovine respiratory disease on the pharmacokinetics of danofloxacin and tulathromycin in different ages of calves PMC [pmc.ncbi.nlm.nih.gov]
- 15. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- To cite this document: BenchChem. [Comparative Clinical Validation of Danofloxacin for Swine Respiratory Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585276#clinical-trial-validation-of-danofloxacin-for-swine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com